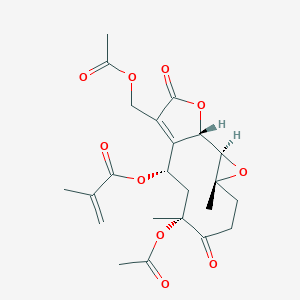
Lizardite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lizardite is a type of mineral that belongs to the serpentine group. It is a hydrous magnesium silicate mineral that is commonly found in ultramafic rocks. Lizardite is named after the Lizard Peninsula in Cornwall, England, where it was first discovered. It has a unique structure and composition that makes it an important material for scientific research.
Mecanismo De Acción
The mechanism of action of lizardite is not fully understood. However, it is believed that the mineral has a unique structure that allows it to interact with other minerals and elements in the environment. This interaction can lead to the formation of new minerals and the alteration of existing minerals.
Efectos Bioquímicos Y Fisiológicos
Lizardite has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that the mineral may have antioxidant properties and may be beneficial for human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Lizardite has several advantages for use in lab experiments. It is readily available and can be synthesized in the laboratory. It is also stable under a wide range of conditions, making it suitable for use in a variety of experiments. However, lizardite has some limitations, including its tendency to form aggregates and its susceptibility to alteration in the presence of certain chemicals.
Direcciones Futuras
There are several future directions for research on lizardite. One area of research is the study of the mineral's potential use in environmental remediation. Lizardite has been shown to be effective in the removal of heavy metals from contaminated soils and water. Another area of research is the study of the mineral's potential use in the development of new materials, such as nanocomposites. Additionally, further research is needed to fully understand the mechanism of action of lizardite and its potential biochemical and physiological effects.
Métodos De Síntesis
Lizardite can be synthesized in the laboratory using various methods. One of the most common methods is the hydrothermal synthesis method, which involves the use of high-pressure and high-temperature conditions to create the mineral. Another method is the sol-gel synthesis method, which involves the use of a sol-gel precursor to create the mineral.
Aplicaciones Científicas De Investigación
Lizardite has many scientific research applications. It is commonly used as a model mineral for studying the behavior of other minerals in the serpentine group. It is also used in the study of the geochemistry of ultramafic rocks. Lizardite has been used in the study of the formation of hydrothermal ore deposits and the behavior of metals in hydrothermal systems.
Propiedades
Número CAS |
12161-84-1 |
|---|---|
Nombre del producto |
Lizardite |
Fórmula molecular |
H2Mg3O9Si2-2 |
Peso molecular |
275.1 g/mol |
Nombre IUPAC |
trimagnesium;disilicate;hydrate |
InChI |
InChI=1S/3Mg.2O4Si.H2O/c;;;2*1-5(2,3)4;/h;;;;;1H2/q3*+2;2*-4; |
Clave InChI |
IBPRKWGSNXMCOI-UHFFFAOYSA-N |
SMILES |
O.[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[Mg+2].[Mg+2].[Mg+2] |
SMILES canónico |
O.[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[Mg+2].[Mg+2].[Mg+2] |
Otros números CAS |
12161-84-1 |
Sinónimos |
lizardite |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



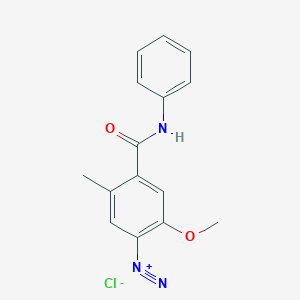
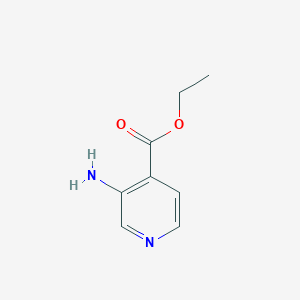
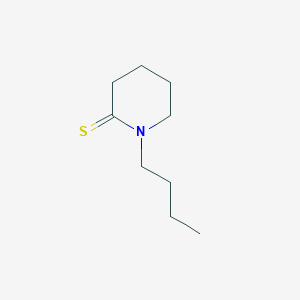

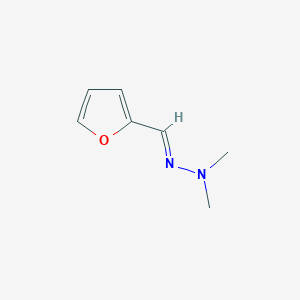


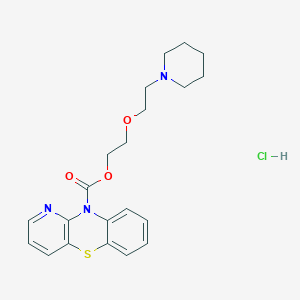
![2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B79068.png)
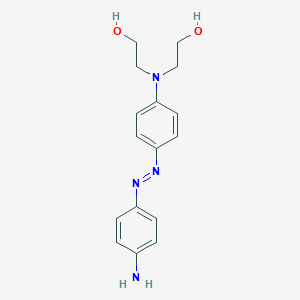

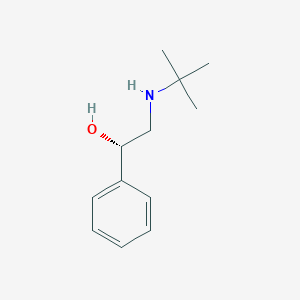
![[2-Bromo-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate](/img/structure/B79080.png)
